molecular formula C11H13FO2 B8077211 5-(2-Fluorophenoxy)pentanal

5-(2-Fluorophenoxy)pentanal

Cat. No.: B8077211
M. Wt: 196.22 g/mol
InChI Key: JAKDHJDAGMHQIU-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)pentanal is an aldehyde derivative featuring a pentanal backbone substituted with a 2-fluorophenoxy group at the fifth carbon. Its molecular formula is C₁₁H₁₃FO₂, with a calculated molecular weight of 214.22 g/mol. The compound combines the reactivity of an aldehyde functional group with the electronic and steric effects of the 2-fluorophenoxy substituent.

Properties

IUPAC Name

5-(2-fluorophenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-8H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKDHJDAGMHQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

5-(2-Fluorophenoxy)pentanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(2-Fluorophenoxy)pentanal has several scientific research applications, including:

    Chemistry: The compound is used in synthetic chemistry for the development of new molecules and materials.

    Biology: In biological research, it may be used as a probe or reagent to study biochemical pathways and interactions.

    Industry: Industrial applications may include the use of 5-(2-Fluorophenoxy)pentanal in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pentanal involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 5-(2-Fluorophenoxy)pentanal and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Key Properties (Based on Evidence)
5-(2-Fluorophenoxy)pentanal C₁₁H₁₃FO₂ 214.22 (calculated) 2-fluorophenoxy Aldehyde Hypothetical: Expected higher polarity due to electronegative F; steric hindrance from ortho-F.
5-(4-Bromophenoxy)pentanal C₁₁H₁₃BrO₂ 257.12 4-bromophenoxy Aldehyde Purity: 95%; higher molecular weight (Br vs. F); bromine’s size may reduce solubility vs. F.
5-(4-Chloro-phenoxy)pentanoic acid C₁₁H₁₃ClO₃ 228.67 4-chlorophenoxy Carboxylic acid Acidic functional group; higher boiling point vs. aldehydes; Cl’s moderate electronegativity.
5-(Tetrahydro-2H-pyran-2-yloxy)pentanal C₁₀H₁₈O₃ 186.25 Tetrahydropyranyloxy Aldehyde Bulky cyclic ether substituent; lower molecular weight; potential steric hindrance.
Pentanal (Valeraldehyde) C₅H₁₀O 86.13 None Aldehyde High vapor pressure (evaporates readily); biodegradable; irritant to skin/eyes.

Substituent Effects

  • Halogen Type: Fluorine’s high electronegativity (vs. Bromine’s larger atomic size (257.12 g/mol in 4-Br analog) may reduce volatility compared to 5-(2-Fluorophenoxy)pentanal.
  • Substituent Position: The 2-fluorophenoxy group (ortho position) introduces steric hindrance near the aldehyde, which could slow nucleophilic addition reactions compared to para-substituted analogs (e.g., 4-Br or 4-Cl). Para-substituted derivatives typically exhibit better solubility due to reduced steric effects .
  • Functional Group Variations: Replacing the aldehyde with a carboxylic acid (as in 5-(4-Chloro-phenoxy)pentanoic acid) significantly alters reactivity and physical properties. Aldehydes are more reactive toward oxidation and nucleophiles, while carboxylic acids exhibit higher boiling points and acidity .

Physicochemical and Environmental Behavior

  • Volatility and Biodegradability: The parent compound, pentanal, has a high vapor pressure and is readily biodegradable . Introducing a fluorophenoxy group likely reduces volatility and biodegradability due to increased molecular complexity and halogen presence, which often slows microbial degradation.
  • Toxicity: Pentanal is a known irritant .

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